molecular formula C17H19NO2S B4958527 2-(benzylthio)-N-(4-methoxyphenyl)propanamide

2-(benzylthio)-N-(4-methoxyphenyl)propanamide

Cat. No. B4958527
M. Wt: 301.4 g/mol
InChI Key: UCKVLSVVMTVHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZP, and it is a derivative of the amphetamine class of compounds. BZP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of BZP is not fully understood, but it is believed to involve the release of dopamine and norepinephrine in the brain. BZP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the desired effects of BZP.
Biochemical and Physiological Effects:
BZP has been found to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. BZP has also been found to increase the release of certain hormones, such as cortisol and prolactin. BZP has been shown to have effects on the immune system, with some studies suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments, including its availability, ease of synthesis, and low cost. BZP has also been found to have a relatively low toxicity profile compared to other stimulants. However, BZP has several limitations, including its potential for abuse, lack of selectivity for specific neurotransmitter systems, and limited understanding of its mechanism of action.

Future Directions

There are several future directions for research on BZP, including the development of more selective analogs with improved pharmacokinetic properties. BZP has also been studied for its potential use in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of BZP and its potential applications in various fields. Additionally, research is needed to determine the long-term effects of BZP use and its potential for abuse.

Synthesis Methods

BZP can be synthesized using various methods, including the reaction of benzyl chloride with thioanisole in the presence of a base. Another method involves the reaction of benzyl mercaptan with 4-methoxyphenylacetonitrile in the presence of a base. The synthesis of BZP has also been achieved using other methods, such as the reaction of benzyl chloride with thiophenol in the presence of a base. The synthesis of BZP is a complex process that requires careful monitoring and control of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

BZP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BZP has been found to exhibit stimulant properties similar to those of amphetamines, and it has been used as a substitute for amphetamines in some cases. BZP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13(21-12-14-6-4-3-5-7-14)17(19)18-15-8-10-16(20-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKVLSVVMTVHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-benzylsulfanyl-N-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.